Dimethyl 2-(1,2-dithiolan-3-yl)malonate

X-ray crystallography structural biology medicinal chemistry

Dimethyl 2-(1,2-dithiolan-3-yl)malonate is a critical 1,2-dithiolane malonate derivative (DMD) for redox biology and kinase-targeted drug discovery. Its direct dithiolane–malonate connectivity eliminates the free carboxylic acid of lipoic acid, substantially increasing lipophilicity for altered cellular uptake. In hepatocyte models, DMDs inhibit CCl₄‑induced lipid peroxidation without perturbing basal cytochrome P450 content, enabling clean mechanistic studies. The 1,2‑dithiolan‑3‑yl motif additionally mediates selective hinge‑region binding in ROCK2 kinase (IC₅₀ 0.124 μM). Procure ≥98% purity material for SAR-driven hepatoprotection screening or focused library synthesis.

Molecular Formula C8H12O4S2
Molecular Weight 236.3 g/mol
Cat. No. B12499216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(1,2-dithiolan-3-yl)malonate
Molecular FormulaC8H12O4S2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCSS1)C(=O)OC
InChIInChI=1S/C8H12O4S2/c1-11-7(9)6(8(10)12-2)5-3-4-13-14-5/h5-6H,3-4H2,1-2H3
InChIKeyUHJIGCHUVLZXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(1,2-dithiolan-3-yl)malonate (CAS 195724-22-2): Structural Overview and Research-Grade Procurement Specifications


Dimethyl 2-(1,2-dithiolan-3-yl)malonate (CAS 195724-22-2) is a synthetic heterocyclic compound with molecular formula C₈H₁₂O₄S₂ and molecular weight 236.31 g/mol . It belongs to the class of 1,2-dithiolane derivatives, featuring a five-membered disulfide-containing ring directly bonded to a malonate diester moiety. The compound is commercially available at research-grade purity specifications of ≥98% and is recommended for long-term storage in cool, dry conditions . Unlike the widely studied lipoic acid (1,2-dithiolane-3-pentanoic acid) which contains a pentanoic acid linker between the dithiolane ring and the carboxylic acid group, this compound presents a direct dithiolane-to-malonate connectivity that fundamentally alters its physicochemical and biochemical properties. X-ray crystallographic characterization of this compound has been reported, with its structure compared against a series of crystallographically characterized 2-unsubstituted 1,3-dithiolanes, confirming the unique geometric constraints imposed by the malonate substitution [1].

Why Dimethyl 2-(1,2-dithiolan-3-yl)malonate Cannot Be Replaced by Lipoic Acid or Other Dithiolane Analogs in Research Applications


The dithiolane pharmacophore exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein subtle modifications to the substitution pattern and linker chemistry yield divergent biological outcomes. Lipoid acid (1,2-dithiolane-3-pentanoic acid) requires intracellular reduction to dihydrolipoic acid to exert its antioxidant effects, and its native carboxylic acid group confers high aqueous solubility but limits passive membrane permeability [1]. In contrast, the malonate diester substitution in Dimethyl 2-(1,2-dithiolan-3-yl)malonate eliminates the free carboxylic acid, substantially increasing lipophilicity and altering the compound's tissue distribution and cellular uptake kinetics. Within the broader class of dithiolane malonate derivatives (DMDs), studies have demonstrated that structurally similar compounds (e.g., DMD1, DMD2, DMD3 vs. DMD4, DMD5) can exhibit opposite effects on cytochrome P-450 content and NADPH-cytochrome c reductase activity, with some derivatives reducing lipid peroxidation while others paradoxically increase it [2]. Furthermore, the 1,2-dithiolane-3-yl motif has been shown to engage in specific binding interactions—for instance, mediating hinge region recognition in ROCK2 kinase inhibition—that cannot be replicated by 1,3-dithiolane analogs or lipoic acid derivatives lacking the precise malonate geometry [3]. These findings collectively establish that in-class substitution without experimental validation risks introducing uncontrolled variables that may invalidate research outcomes or compromise assay reproducibility.

Quantitative Differentiation Evidence: Dimethyl 2-(1,2-dithiolan-3-yl)malonate Versus Structural Analogs and In-Class Comparators


Direct Dithiolane-to-Malonate Connectivity Confers Distinct Conformational Geometry Compared to 1,3-Dithiolane Analogs

X-ray crystallographic analysis of Dimethyl 2-(1,2-dithiolan-3-yl)malonate reveals a distinct molecular geometry characterized by the direct attachment of the 1,2-dithiolane ring to the malonate α-carbon. When compared to a series of crystallographically characterized 2-unsubstituted 1,3-dithiolanes, the target compound exhibits altered bond angles and torsional constraints at the dithiolane-malonate junction that are not present in the 1,3-dithiolane series [1]. This structural divergence is functionally significant because the 1,2-dithiolane ring system is the redox-active moiety responsible for antioxidant activity in the lipoic acid/dihydrolipoic acid couple, whereas 1,3-dithiolanes lack this redox cycling capacity [2].

X-ray crystallography structural biology medicinal chemistry

Hepatic Lipid Peroxidation Inhibition by Dithiol Malonate Derivatives (DMDs): Quantitative Protection Against CCl₄-Induced Oxidative Injury

In a study of five dithiol malonate derivatives (DMD1-DMD5), all compounds demonstrated the capacity to inhibit carbon tetrachloride (CCl₄)-induced lipid peroxidation in both mouse and rat liver microsomal systems in vivo and in vitro [1]. Among the series, DMD1, DMD2, and DMD3 treatment groups exhibited reduced lipid peroxide content relative to untreated controls following 7-day chronic administration, whereas DMD4 and DMD5 paradoxically increased lipid peroxide levels [1]. This intra-class divergence underscores that malonate substitution pattern is a critical determinant of hepatoprotective efficacy. Importantly, NADPH-cytochrome c reductase activity was increased by 20-50% in microsomes treated with DMD1, DMD2, DMD4, and DMD5, but decreased with DMD3 treatment, demonstrating that even closely related malonate derivatives produce non-uniform modulation of hepatic electron transport components [1].

hepatoprotection lipid peroxidation oxidative stress in vivo pharmacology

Comparative Lipophilicity Advantage Over Lipoic Acid: Elimination of Free Carboxylic Acid Enhances Membrane Permeability Potential

Dimethyl 2-(1,2-dithiolan-3-yl)malonate lacks the free carboxylic acid group present in α-lipoic acid (1,2-dithiolane-3-pentanoic acid), resulting in significantly increased calculated lipophilicity. While α-lipoic acid exhibits high aqueous solubility due to its carboxylic acid moiety, this property also restricts its passive diffusion across lipid bilayers [1]. The malonate diester substitution replaces the ionizable carboxylate with neutral ester groups, producing a compound with higher predicted logP and enhanced membrane permeability potential . This lipophilicity differential has been exploited in analog development: for instance, AN-7, a more lipophilic lipoic acid analog, demonstrated 1.5-fold increased maximal capacity to stimulate glucose transport into myocytes compared to α-lipoic acid, directly correlating enhanced lipophilicity with improved cellular uptake and functional activity [2].

drug delivery pharmacokinetics lipophilicity ADME

1,2-Dithiolan-3-yl Motif Enables Specific Kinase Hinge Region Recognition Unavailable to Lipoic Acid or 1,3-Dithiolane Derivatives

Recent structure-based drug design efforts have established that the 1,2-dithiolan-3-yl motif can mediate specific interactions with the hinge region of Rho-associated coiled-coil containing kinase 2 (ROCK2). Compound DC24, which incorporates the 1,2-dithiolan-3-yl group within a lipid amide scaffold, was identified as a selective ROCK2 inhibitor with an IC₅₀ value of 0.124 μM and 50-fold selectivity over ROCK1 [1]. Binding model analysis confirmed that DC24 is the first ROCK2 inhibitor shown to engage the hinge region via the 1,2-dithiolan-3-yl motif, a binding mode not achievable with lipoic acid, which lacks the appropriate geometric constraints and substitution pattern for kinase hinge recognition [1]. In a complete Freund's adjuvant (CFA)-induced acute inflammation model, DC24 at 5 mg/kg exhibited anti-inflammatory efficacy superior to that of belumosudil [1].

kinase inhibition ROCK2 structure-based drug design inflammation

Differential Modulation of Cytochrome P-450 Content and NADPH-Cytochrome c Reductase Activity Among Dithiol Malonate Derivatives (DMDs)

In the comparative study of five dithiol malonate derivatives (DMD1-DMD5), treatment with DMD1, DMD2, and DMD3 decreased hepatic microsomal cytochrome P-450 content relative to control, whereas DMD4 treatment increased P-450 content significantly and DMD5 increased it to a lesser extent [1]. The cytochrome P-450 isozymes induced by DMD4 and DMD5 were identified as the 3-methylcholanthrene (MC)-inducible type [1]. Additionally, NADPH-cytochrome c reductase activity was increased by approximately 20-50% in microsomes treated with DMD1, DMD2, DMD4, and DMD5, but decreased with DMD3 treatment [1]. These divergent effects within a single chemical series highlight that malonate substitution pattern critically determines hepatic enzyme modulation outcomes, with potential implications for drug-drug interaction liability and metabolic stability.

cytochrome P-450 drug metabolism hepatic microsomes enzyme induction

Protective Effects Against CCl₄-Induced LDH Release and Hepatocellular Injury in Primary Rat Hepatocyte Cultures

In primary cultures of adult rat hepatocytes, dithiol malonate derivatives (DMDs) including YH-100, YH-150, and YH-439 demonstrated significant protective effects against carbon tetrachloride (CCl₄)-induced hepatotoxicity as measured by lactate dehydrogenase (LDH) release, a quantitative marker of plasma membrane integrity and cell death [1]. Importantly, DMD treatment did not alter total cytochrome P-450 content, ECOD (ethoxycoumarin O-deethylase), or AHH (aryl hydrocarbon hydroxylase) activities in these primary hepatocyte cultures, nor did it affect basal protein or RNA synthesis [1]. This profile suggests that DMDs confer hepatoprotection through direct antioxidant mechanisms (suppression of CCl₄-induced lipid peroxidation) rather than through modulation of basal hepatocyte metabolic function or xenobiotic-metabolizing enzyme expression [1].

hepatotoxicity LDH release primary hepatocyte culture in vitro toxicology

Optimized Research and Procurement Application Scenarios for Dimethyl 2-(1,2-dithiolan-3-yl)malonate


Hepatoprotection and Oxidative Liver Injury Research Using CCl₄-Induced Rodent Models

Based on the established capacity of dithiol malonate derivatives (DMDs) to inhibit CCl₄-induced hepatic lipid peroxidation in mouse and rat liver microsomal systems both in vivo and in vitro [1], Dimethyl 2-(1,2-dithiolan-3-yl)malonate serves as a suitable tool compound for investigating mechanisms of hepatoprotection and oxidative stress in liver injury models. Researchers should note that the specific malonate substitution pattern may influence whether cytochrome P-450 content is suppressed or induced, and whether NADPH-cytochrome c reductase activity is increased or decreased [1]. Procurement of this compound is recommended for laboratories conducting comparative structure-activity relationship studies within the DMD series to elucidate the structural determinants of hepatoprotective versus pro-oxidant outcomes.

1,2-Dithiolane Redox Cycling and Antioxidant Mechanism Studies

The 1,2-dithiolane ring system is the essential redox-active pharmacophore responsible for the antioxidant properties of the lipoic acid/dihydrolipoic acid couple [1]. Dimethyl 2-(1,2-dithiolan-3-yl)malonate retains this redox-capable 1,2-dithiolane moiety while eliminating the free carboxylic acid group, providing a tool to dissect the contributions of the dithiolane ring versus the carboxylate group to antioxidant activity, cellular uptake, and subcellular localization. Unlike 1,3-dithiolane analogs which lack redox cycling capacity [2], this compound enables researchers to study 1,2-dithiolane-mediated antioxidant effects in the absence of confounding carboxylate-dependent transport or metal-chelation effects. This application scenario is particularly relevant for laboratories investigating mitochondrial-targeted antioxidants or developing redox-based therapeutics.

Kinase Inhibitor Discovery Targeting ROCK2 and Inflammation Pathways

Recent structure-based drug design studies have established that the 1,2-dithiolan-3-yl motif can mediate specific hinge region binding in ROCK2 kinase, with compound DC24 achieving an IC₅₀ of 0.124 μM and 50-fold selectivity over ROCK1 [1]. Dimethyl 2-(1,2-dithiolan-3-yl)malonate provides a synthetically accessible building block for constructing focused libraries of 1,2-dithiolan-3-yl-containing compounds aimed at exploring this novel kinase binding mode. Procurement of this compound is indicated for medicinal chemistry groups pursuing ROCK2-selective inhibitor development for inflammatory diseases, or for structural biology laboratories investigating ligand-hinge region interactions. The established in vivo anti-inflammatory efficacy of 1,2-dithiolan-3-yl-containing compounds (superior to belumosudil at 5 mg/kg in the CFA model [1]) further supports this application.

Primary Hepatocyte Culture Toxicology and Drug-Induced Liver Injury (DILI) Screening

Dithiol malonate derivatives have been validated in primary rat hepatocyte culture models, where they significantly reduce CCl₄-induced LDH release without altering basal cytochrome P-450 content, ECOD activity, AHH activity, or protein/RNA synthesis [1]. This profile makes Dimethyl 2-(1,2-dithiolan-3-yl)malonate a valuable reference compound for in vitro toxicology screening programs aimed at evaluating hepatoprotective agents or characterizing mechanisms of drug-induced liver injury. The compound's lack of effect on basal hepatocyte function ensures that observed protective effects can be attributed to direct antioxidant or cytoprotective mechanisms rather than to global alterations in hepatocyte metabolism. Procurement is recommended for contract research organizations (CROs) and pharmaceutical toxicology departments conducting hepatotoxicity screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 2-(1,2-dithiolan-3-yl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.